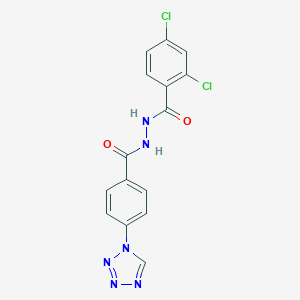
N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide, also known as DCTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DCTB is a tetrazole-based hydrazide compound that has been extensively studied for its ability to inhibit the activity of various enzymes and proteins in the human body. In
作用機序
The mechanism of action of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide is a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme or protein. By inhibiting the activity of enzymes and proteins, N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide can disrupt various cellular processes, leading to cell death.
Biochemical and Physiological Effects
N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. In addition, N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide is its ability to inhibit the activity of a wide range of enzymes and proteins, making it a valuable tool for studying various cellular processes. However, one of the limitations of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide is its potential toxicity, which can limit its use in certain experiments. In addition, N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide can be difficult to work with due to its low solubility in water.
将来の方向性
There are several future directions for research on N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide. One area of interest is the development of more potent and selective inhibitors based on the structure of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide. Another area of interest is the investigation of the potential use of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide in the treatment of neurodegenerative diseases. Finally, the development of new synthetic methods for N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide could lead to more efficient and cost-effective production of this valuable compound.
合成法
The synthesis of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide involves the reaction between 2,4-dichlorobenzoyl chloride and 4-(1H-tetrazol-1-yl)benzohydrazide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate compound, which is then treated with a strong acid to yield the final product. The synthesis of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide is relatively simple and can be carried out using standard laboratory procedures.
科学的研究の応用
N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of various enzymes and proteins, including proteases, kinases, and phosphatases. N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. In addition, N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide has been investigated for its potential use as an antibacterial and antifungal agent.
特性
製品名 |
N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide |
|---|---|
分子式 |
C15H10Cl2N6O2 |
分子量 |
377.2 g/mol |
IUPAC名 |
2,4-dichloro-N//'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide |
InChI |
InChI=1S/C15H10Cl2N6O2/c16-10-3-6-12(13(17)7-10)15(25)20-19-14(24)9-1-4-11(5-2-9)23-8-18-21-22-23/h1-8H,(H,19,24)(H,20,25) |
InChIキー |
URCWWSKPMZPBFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3 |
正規SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1,5-Bisnitro-6-methyl-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B214166.png)
![Methyl 4-(aminocarbonyl)-5-[(3,4-dichlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214170.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B214173.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B214174.png)
![5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide](/img/structure/B214175.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B214176.png)
![1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine](/img/structure/B214177.png)




![4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline](/img/structure/B214186.png)

